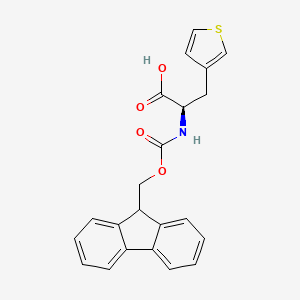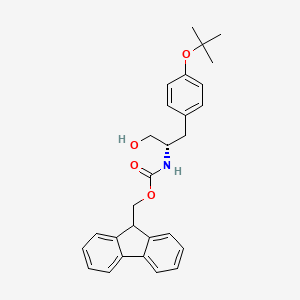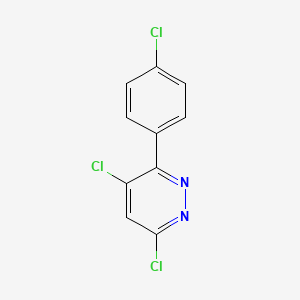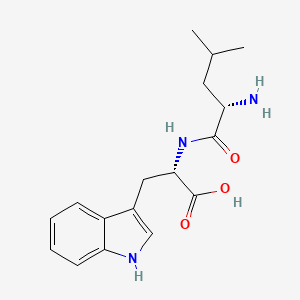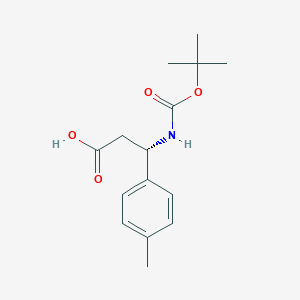
(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid, or (S)-Boc-p-Tol-PA, is an organic compound with a wide range of applications in the field of scientific research. It is a chiral compound, meaning it can exist in two forms, which are mirror images of each other. The two forms are known as enantiomers, and their properties are often significantly different from each other. This compound is used in a variety of research applications, from drug development to biochemistry. It is also used in the synthesis of other compounds, such as peptides, which are important components of biological processes.
Scientific Research Applications
Peptide Synthesis
Boc-(S)-3-Amino-3-(4-methyl-phenyl)-propionic acid is commonly used in peptide synthesis. The Boc group protects the amino group during the synthesis process, allowing for the selective formation of peptide bonds without unwanted side reactions. This is particularly useful in solid phase peptide synthesis (SPPS), where the Boc group can be removed under mild acidic conditions without affecting the rest of the molecule .
Synthesis of Hydrophobic Peptides
The compound’s Boc protection is advantageous for synthesizing hydrophobic peptides, which are often challenging due to their tendency to aggregate. The Boc group increases the solubility and handling properties of these peptides during synthesis .
3. Synthesis Involving Ester and Thioester Moieties In cases where peptides contain ester or thioester moieties, Boc protection is beneficial as it prevents potential side reactions and degradation of these sensitive functional groups during synthesis .
Mild Reductive Cleavage
Boc-substituted compounds can undergo mild reductive cleavage, which is useful for converting stable amine functions into acid-labile forms that can be easily deprotected under controlled conditions .
Chemoselective Protection
The compound can be used for chemoselective protection of amines, amino acids, and amino alcohols, providing a green and eco-friendly route for synthesizing Boc-protected derivatives under catalyst and solvent-free conditions .
Dipeptide Synthesis
Boc-protected amino acid ionic liquids derived from this compound can serve as starting materials in dipeptide synthesis, utilizing common coupling reagents to form dipeptides efficiently .
properties
IUPAC Name |
(3S)-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWMIEZHOLGJBM-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426611 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid | |
CAS RN |
479064-96-5 |
Source


|
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479064-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

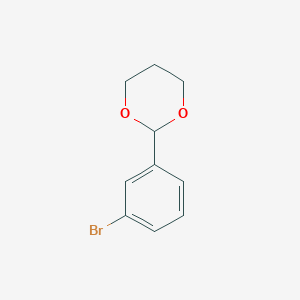
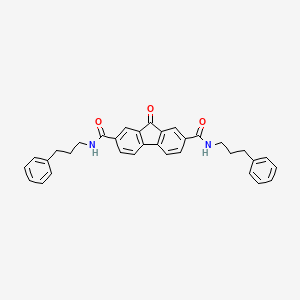
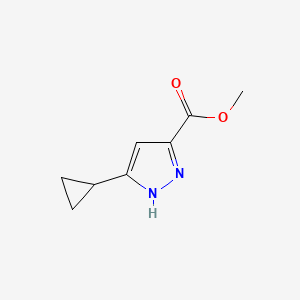
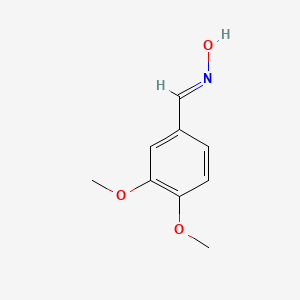
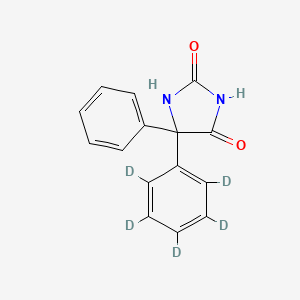


![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

